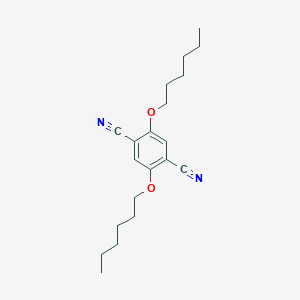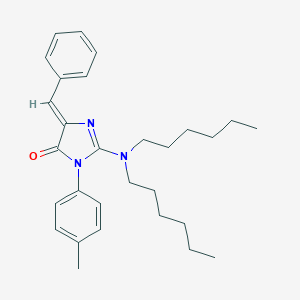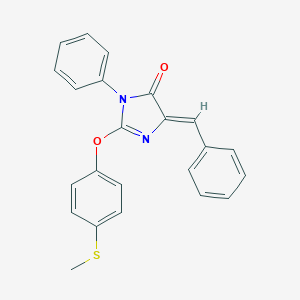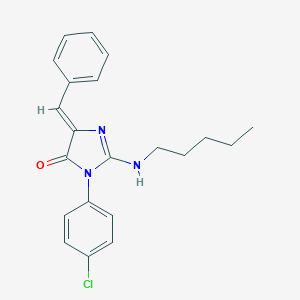
2,5-Bis(hexyloxy)terephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(hexyloxy)terephthalonitrile, also known as BHOTN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHOTN belongs to a class of compounds known as terephthalonitriles, which are widely used in various fields such as material science, electronics, and pharmaceuticals.
Mecanismo De Acción
2,5-Bis(hexyloxy)terephthalonitrile interacts with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. It has been shown to bind to proteins and nucleic acids, altering their structure and function. 2,5-Bis(hexyloxy)terephthalonitrile has also been shown to interact with lipid membranes, affecting their fluidity and permeability.
Biochemical and Physiological Effects:
2,5-Bis(hexyloxy)terephthalonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(hexyloxy)terephthalonitrile can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,5-Bis(hexyloxy)terephthalonitrile has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, 2,5-Bis(hexyloxy)terephthalonitrile has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Bis(hexyloxy)terephthalonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a suitable compound for use in biological assays. However, 2,5-Bis(hexyloxy)terephthalonitrile has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-Bis(hexyloxy)terephthalonitrile. One potential area of research is the development of new drugs based on 2,5-Bis(hexyloxy)terephthalonitrile. Its ability to interact with biological molecules makes it a promising candidate for the development of drugs targeting specific proteins or nucleic acids. Another area of research is the development of new materials based on 2,5-Bis(hexyloxy)terephthalonitrile. Its unique properties make it a potential building block for the synthesis of new liquid crystals and organic semiconductors. Finally, further studies are needed to fully understand the mechanism of action of 2,5-Bis(hexyloxy)terephthalonitrile and its potential applications in various fields.
Métodos De Síntesis
2,5-Bis(hexyloxy)terephthalonitrile can be synthesized through a multi-step process involving the reaction of terephthalic acid with hexanol and thionyl chloride, followed by the reaction with sodium cyanide. The final product is obtained through purification and recrystallization processes.
Aplicaciones Científicas De Investigación
2,5-Bis(hexyloxy)terephthalonitrile has been extensively studied for its potential applications in various fields. In material science, 2,5-Bis(hexyloxy)terephthalonitrile has been used as a building block for the synthesis of liquid crystals, which have potential applications in display technology. In electronics, 2,5-Bis(hexyloxy)terephthalonitrile has been studied as a potential organic semiconductor due to its high charge carrier mobility. In addition, 2,5-Bis(hexyloxy)terephthalonitrile has been investigated for its potential use in the development of new drugs due to its ability to interact with biological molecules.
Propiedades
Fórmula molecular |
C20H28N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,5-dihexoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
FQDAXJHACIALFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)



![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)